3-ethyl 5-methyl 1H-pyrazole-3,5-dicarboxylate 3-ethyl 5-methyl 1H-pyrazole-3,5-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 565196-84-1
VCID: VC8124932
InChI: InChI=1S/C8H10N2O4/c1-3-14-8(12)6-4-5(9-10-6)7(11)13-2/h4H,3H2,1-2H3,(H,9,10)
SMILES: CCOC(=O)C1=NNC(=C1)C(=O)OC
Molecular Formula: C8H10N2O4
Molecular Weight: 198.18 g/mol

3-ethyl 5-methyl 1H-pyrazole-3,5-dicarboxylate

CAS No.: 565196-84-1

Cat. No.: VC8124932

Molecular Formula: C8H10N2O4

Molecular Weight: 198.18 g/mol

* For research use only. Not for human or veterinary use.

3-ethyl 5-methyl 1H-pyrazole-3,5-dicarboxylate - 565196-84-1

Specification

CAS No. 565196-84-1
Molecular Formula C8H10N2O4
Molecular Weight 198.18 g/mol
IUPAC Name 3-O-ethyl 5-O-methyl 1H-pyrazole-3,5-dicarboxylate
Standard InChI InChI=1S/C8H10N2O4/c1-3-14-8(12)6-4-5(9-10-6)7(11)13-2/h4H,3H2,1-2H3,(H,9,10)
Standard InChI Key UILKFZKLJLAGQW-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NNC(=C1)C(=O)OC
Canonical SMILES CCOC(=O)C1=NNC(=C1)C(=O)OC

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a pyrazole ring substituted with ethyl and methyl ester groups at positions 3 and 5, respectively. Its molecular formula is C₈H₁₀N₂O₄, with a molecular weight of 198.18 g/mol . Key structural identifiers include:

  • IUPAC Name: 3-O-ethyl 5-O-methyl 1H-pyrazole-3,5-dicarboxylate

  • SMILES: CCOC(=O)C1=NNC(=C1)C(=O)OC

  • InChI Key: UILKFZKLJLAGQW-UHFFFAOYSA-N

The planar pyrazole ring facilitates π-π interactions, while the ester groups enhance solubility in organic solvents, making it amenable to further derivatization .

Synthesis and Reaction Pathways

Oxidation of Pyrazole Derivatives

A common precursor, 3,5-dimethyl-1H-pyrazole, undergoes oxidation with potassium permanganate (KMnO₄) in aqueous medium at 70–90°C to yield 1H-pyrazole-3,5-dicarboxylic acid. Subsequent esterification with ethanol and methanol produces the target compound .

Reaction Conditions:

ParameterValue
Oxidizing AgentKMnO₄ (4:1 molar ratio)
Temperature70–90°C
Yield33% (dicarboxylic acid)

The dicarboxylic acid intermediate (mp 257–258°C) is neutralized and esterified to obtain the diester .

Alkylation of Pyrazolecarboxylates

Alternative routes involve alkylation of pyrazolecarboxylates. For instance, ethyl 3-ethyl-5-pyrazolecarboxylate reacts with dimethyl carbonate (DMC) in dimethylformamide (DMF) using sodium hydride (NaH) as a base. This method achieves yields up to 90% under optimized conditions :

Optimized Parameters:

ParameterValue
BaseNaH (0.8 g per 50 mmol)
Alkylating AgentDMC (4:1 molar ratio)
Temperature110°C
Reaction Time4 hours

Post-reaction workup includes extraction with ethyl acetate and purification via distillation .

Physicochemical Properties

Thermal and Spectral Data

The compound exhibits a melting point range of 80–84°C , consistent with related pyrazole esters. Key spectral data include:

  • ¹H NMR (DMSO-d₆): δ 1.27 (t, CH₃), 2.25 (s, CH₃), 4.24 (q, CH₂), 6.49 (s, pyrazole-H).

  • LogP: 0.733, indicating moderate hydrophobicity.

Thermal Stability:

PropertyValue
Boiling Point299.1 ± 20.0°C
Flash Point134.7 ± 21.8°C
Density1.2 ± 0.1 g/cm³

These properties underscore its suitability for high-temperature reactions .

Chemical Reactivity and Applications

Supramolecular Complexation

The sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate demonstrates amphiphilic behavior, forming stable complexes with neurotransmitters like dopamine and amphetamines. X-ray crystallography reveals helical supramolecular architectures, highlighting its potential in host-guest chemistry .

Complexation Metrics:

Guest MoleculeAssociation Constant (Kₐ)
Dopamine1.2 × 10⁴ M⁻¹
(+)-Amphetamine9.8 × 10³ M⁻¹

Such interactions are critical for developing drug delivery systems .

Medicinal Chemistry Intermediates

Ethyl 5-methyl-1H-pyrazole-3-carboxylate, a structural analog, is a precursor to antioxidants and antimicrobial agents. Derivatives exhibit radical scavenging activity (IC₅₀ = 12–45 μM in DPPH assays) and inhibit Staphylococcus aureus (MIC = 8–32 μg/mL) .

Biological Activity:

DerivativeAntioxidant IC₅₀ (μM)Antimicrobial MIC (μg/mL)
5-Methyl-3-ethyl18.7 ± 1.212.5 ± 0.8
3-Carboxy-5-methyl22.3 ± 1.516.0 ± 1.1

These findings suggest that 3-ethyl 5-methyl derivatives could be optimized for therapeutic use .

Industrial and Research Applications

Catalysis and Material Science

Pyrazole dicarboxylates act as ligands in transition metal catalysis. For example, zinc(II) complexes of bis(3-carboxy-5-methylpyrazolyl)methane show luminescent properties, enabling applications in optoelectronics .

Luminescence Data:

ComplexEmission λ (nm)Quantum Yield (%)
Zn(II)-Pyrazole45834
Cd(II)-Pyrazole47228

Such materials are promising for OLEDs and sensors .

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